2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone
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Overview
Description
2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic compound that belongs to the class of isoxazoles and thiazepanes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. The starting materials might include 3,5-dimethylisoxazole and 2-fluorophenyl-1,4-thiazepane. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions could introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical tool.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for 2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other isoxazole and thiazepane derivatives, such as:
- 3,5-Dimethylisoxazole derivatives
- 2-Fluorophenylthiazepane derivatives
Uniqueness
The uniqueness of 2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone lies in its specific combination of functional groups, which could confer unique biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c1-12-15(13(2)23-20-12)11-18(22)21-8-7-17(24-10-9-21)14-5-3-4-6-16(14)19/h3-6,17H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMFPHLAIHIYDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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